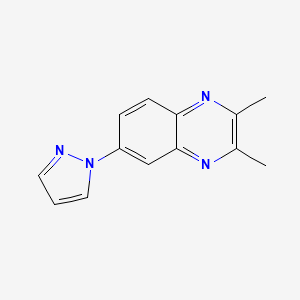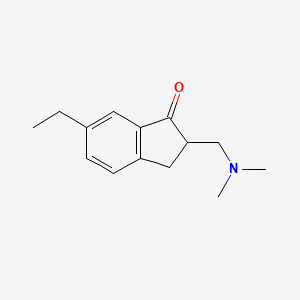
2-Chloro-3-nitroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the second position, a nitro group at the third position, and a hydroxyl group at the fourth position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitroquinolin-4-ol typically involves the nitration of 2-chloroquinoline followed by hydroxylation One common method includes the reaction of 2-chloroquinoline with nitric acid to introduce the nitro group at the third position
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-chloro-3-aminoquinolin-4-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Chloro-3-aminoquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
2-Chloroquinoline: Lacks the nitro and hydroxyl groups, resulting in different chemical properties and reactivity.
3-Nitroquinoline: Lacks the chlorine and hydroxyl groups, affecting its biological activity.
4-Hydroxyquinoline: Lacks the chlorine and nitro groups, leading to different applications and reactivity.
Uniqueness: 2-Chloro-3-nitroquinolin-4-ol is unique due to the presence of all three functional groups (chlorine, nitro, and hydroxyl) on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-chloro-3-nitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-7(12(14)15)8(13)5-3-1-2-4-6(5)11-9/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJJXQGZTUMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)








![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)




